Oxapropanium iodide CAS 541-66-2 chemical properties
Oxapropanium iodide CAS 541-66-2 chemical properties
An In-Depth Technical Guide to Oxapropanium Iodide (CAS 541-66-2): Chemical Properties, Pharmacological Profile, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of Oxapropanium iodide (CAS 541-66-2), a quaternary ammonium compound recognized for its therapeutic applications as an anticholinergic agent. The document delves into its core chemical and physical properties, pharmacological mechanism of action, plausible synthetic pathways, and detailed protocols for analytical characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with expert-driven insights to serve as a foundational resource for activities involving this compound. We explore its function as a peripherally selective muscarinic receptor antagonist, its use in treating smooth muscle spasms, and the analytical methodologies required for its structural verification and quality control.
Introduction and Chemical Identity
Oxapropanium iodide is a synthetic quaternary ammonium salt that has been investigated for its pharmacological activity.[1] It is classified as an anticholinergic (or antimuscarinic) agent, primarily utilized for its spasmolytic effects on smooth muscle tissues.[2][3] Marketed under trade names such as Spasmium and Dilvasene, its therapeutic value lies in its ability to alleviate spastic conditions of the gastrointestinal and urinary tracts, including symptoms associated with irritable bowel syndrome (IBS) and urinary incontinence.[2][3][4]
As a quaternary ammonium compound, its structure features a permanently charged nitrogen atom, which confers distinct chemical properties and a specific pharmacological profile. This permanent charge is crucial to its mechanism, limiting its ability to cross the blood-brain barrier and thereby reducing central nervous system (CNS) side effects often associated with tertiary amine anticholinergics.[2]
Core Chemical Identifiers
The fundamental identifiers for Oxapropanium iodide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 541-66-2 | [1][4][5] |
| Molecular Formula | C₇H₁₆INO₂ | [5][6][7] |
| Molecular Weight | 273.11 g/mol | [1][5][6][7] |
| IUPAC Name | (RS)-[(1,3-Dioxolan-4-yl)methyl]trimethylammonium iodide | [1] |
| Common Synonyms | Oxapium iodide, Dilvasene, Spasmium, Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide | [2][4][5] |
| Stereochemistry | Racemic Mixture | [1] |
Chemical Structure
The molecular structure of Oxapropanium iodide consists of a positively charged trimethylammonium cation covalently linked to a 1,3-dioxolane ring system via a methylene bridge, with an iodide anion providing charge balance.
Caption: Chemical structure of Oxapropanium iodide.
Physicochemical Properties
The physical and chemical characteristics of Oxapropanium iodide are dictated by its ionic nature as a quaternary ammonium salt and the presence of the dioxolane functional group.
| Property | Value | Source(s) & Rationale |
| Appearance | White crystalline solid | Inferred from the properties of similar quaternary ammonium salts.[8] |
| Melting Point | 159 °C | [9] |
| Boiling Point | 68 °C at 21 Torr | [9] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol, acetone); sparingly soluble in nonpolar solvents. | As an ionic salt, it readily dissolves in polar solvents.[10] The high solubility of sodium iodide in acetone suggests other iodide salts may share this property.[10] |
Stability and Storage Considerations
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Light Sensitivity: Iodide salts are prone to oxidation, especially when exposed to light and air, which can liberate free iodine (I₂) and cause discoloration (yellow to brown). Therefore, Oxapropanium iodide should be stored in well-sealed, opaque containers, away from direct light.
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Hygroscopicity: While specific data is unavailable, many quaternary ammonium salts are hygroscopic. It is advisable to store the compound in a dry environment or desiccator.
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pH Stability: The 1,3-dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions. Exposure to strong acids can lead to the opening of the ring, degrading the compound. It exhibits greater stability in neutral to alkaline solutions.
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Thermal Stability: The compound is stable at room temperature but may decompose at elevated temperatures, as indicated by some sources suggesting decomposition between 186-190 °C.[11]
Pharmacological Profile and Mechanism of Action
Oxapropanium iodide exerts its therapeutic effects by functioning as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3]
Mechanism of Action
Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system that, upon binding to mAChRs on smooth muscle cells, triggers a cascade leading to muscle contraction.[2] Oxapropanium iodide possesses a structural motif that allows it to bind to these same receptors without activating them. By competitively inhibiting the binding of acetylcholine, it effectively blocks parasympathetic stimulation of smooth muscles, resulting in muscle relaxation and the alleviation of spasms.[2][3]
Caption: Mechanism of Oxapropanium iodide as a competitive antagonist.
Pharmacological Significance
The key advantage of Oxapropanium iodide is its peripheral selectivity.[2] The permanent positive charge on the quaternary nitrogen atom significantly restricts its passage across the blood-brain barrier. This minimizes CNS-related side effects such as drowsiness, confusion, or cognitive impairment, which are more common with non-quaternary anticholinergic drugs.[2] Its action is therefore concentrated on smooth muscles in the periphery, making it a targeted therapy for gastrointestinal and urological disorders.[2][3]
Adverse Effects Profile
As with other anticholinergic agents, side effects are a direct extension of its mechanism and result from the blockade of muscarinic receptors in various tissues. Common adverse effects include dry mouth, blurred vision, constipation, and urinary retention.[3][12]
Synthesis and Manufacturing Considerations
While specific industrial synthesis protocols are proprietary, a chemically sound and plausible synthetic route for Oxapropanium iodide can be proposed based on fundamental organic chemistry principles. The most direct method is the quaternization of a tertiary amine precursor with an alkylating agent, a classic Sₙ2 reaction.
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process starting from commercially available materials.
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Step 1: Synthesis of the Tertiary Amine Precursor. The precursor, (1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, can be synthesized from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) through conversion of the primary alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with dimethylamine.
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Step 2: Quaternization. The resulting tertiary amine is then reacted with methyl iodide (CH₃I). The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt.
Caption: Plausible synthetic workflow for Oxapropanium iodide.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of Oxapropanium iodide. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Predicted Spectroscopic Signatures
While publically available spectra are scarce, the expected spectroscopic fingerprints can be predicted from the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A sharp, prominent singlet integrating to 9 protons around δ 3.0-3.4 ppm, corresponding to the three equivalent methyl groups on the positively charged nitrogen (-N⁺(CH₃)₃).
-
A complex set of multiplets between δ 3.5-4.5 ppm corresponding to the seven protons of the (1,3-dioxolan-4-yl)methyl moiety. The diastereotopic protons of the CH₂ groups will exhibit complex splitting patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal around δ 50-55 ppm for the three equivalent methyl carbons.
-
Signals in the range of δ 60-80 ppm for the carbons of the (1,3-dioxolan-4-yl)methyl group, with the acetal carbon (O-CH₂-O) appearing further downfield around δ 95-105 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching vibrations from alkyl groups just below 3000 cm⁻¹.
-
Prominent C-O stretching bands (asymmetric and symmetric) in the 1200-1000 cm⁻¹ region, characteristic of the acetal (dioxolane) group.
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI) in positive ion mode, the spectrum would be dominated by the parent cation peak at an m/z corresponding to the mass of the oxapropanium cation (C₇H₁₆NO₂⁺), which is approximately 146.12 Da. The iodide anion would not be observed in positive mode.
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Experimental Protocol: A Standardized Workflow for Spectroscopic Analysis
This protocol outlines a self-validating system for the unambiguous identification and characterization of a synthesized batch of Oxapropanium iodide.
Objective: To confirm the chemical structure and assess the purity of an Oxapropanium iodide sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample for NMR analysis and dissolve in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable due to the salt's polarity.
-
For FT-IR, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder, or perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.
-
For MS, prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and water.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Use a standard pulse sequence. Ensure the spectral width covers the expected chemical shift range (0-10 ppm).
-
¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Causality Check: The integration of the ¹H NMR signals must correspond to the proton count of the proposed structure (e.g., a 9H singlet for the N-methyl groups). The number of unique signals in the ¹³C spectrum should match the number of chemically non-equivalent carbons.
-
-
FT-IR Spectroscopy:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Causality Check: Verify the presence of key functional group absorptions predicted for the structure (C-H and C-O stretches) and the absence of peaks that would indicate impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ would suggest water or alcohol contamination).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the prepared solution using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Causality Check: The measured m/z of the most abundant ion should match the calculated exact mass of the oxapropanium cation (C₇H₁₆NO₂⁺, calculated exact mass: 146.1181) within a narrow mass tolerance (e.g., < 5 ppm). This provides definitive confirmation of the elemental composition.
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Caption: Standardized workflow for analytical characterization.
Conclusion
Oxapropanium iodide (CAS 541-66-2) is a well-defined quaternary ammonium compound with significant utility as a peripherally acting antispasmodic agent. Its chemical properties—rooted in its ionic nature and the presence of a dioxolane moiety—directly inform its pharmacological profile, conferring high polarity that limits CNS penetration and enhances its safety profile. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical characterization techniques is paramount for its effective and safe use in research and clinical applications. This guide provides the foundational knowledge and practical frameworks necessary for professionals working with this compound.
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